4-(2-Bromoethyl)-3-fluorobenzonitrile
Description
The utility of halogenated benzonitriles stems from the distinct reactivity imparted by each functional group. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. Halogen atoms, depending on their position and type (F, Cl, Br, I), can be exploited in a variety of transformations, most notably in metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). This multi-functionality allows for sequential, site-selective modifications, making these compounds highly valuable as foundational building blocks.
The incorporation of fluorine into aromatic systems has become a pivotal strategy in medicinal chemistry and materials science. google.com Fluorine, being the most electronegative element, exerts a powerful influence on the electronic properties of the aromatic ring, often enhancing the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. ossila.com This can lead to improved pharmacokinetic profiles. Furthermore, the presence of a fluorine atom can alter the acidity of nearby protons and influence the conformation of molecules, which can lead to enhanced binding affinity with biological targets. ossila.com
The nitrile group itself is a versatile functional handle. Its strong electron-withdrawing nature activates the aromatic ring for certain reactions. It also serves as a key pharmacophore in numerous approved drugs. chemicalbook.com In synthesis, the nitrile can be readily converted into other critical functional groups, providing a gateway to a wide array of chemical derivatives. Fluorobenzonitriles are therefore important intermediates for creating advanced pharmaceuticals and specialized dyes. google.comossila.com
While a bromine atom directly attached to an aromatic ring is typically used for cross-coupling reactions, a bromine atom on an alkyl side chain, such as in a bromoethyl group, offers a different and equally important mode of reactivity. The carbon-bromine bond in an alkyl bromide is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The bromide ion is an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions.
This functionality allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds. A bromoethyl group attached to an aromatic system can be reacted with a wide variety of nucleophiles—such as amines, thiols, alcohols, and carbanions—to append new side chains and build molecular complexity. This type of reaction is fundamental in organic synthesis for linking different molecular fragments. The use of reagents like N-bromosuccinimide (NBS) is a common method for introducing bromine at the benzylic position of an alkyl side chain on an aromatic ring. rsc.org
The compound 4-(2-Bromoethyl)-3-fluorobenzonitrile (B6206522) is a prime example of a multi-functional synthetic intermediate that combines the distinct chemical advantages of its constituent parts. Its structure offers three separate points for chemical modification, which can often be addressed selectively due to their differing reactivity.
The Bromoethyl Group: This is the most likely site for initial modification via nucleophilic substitution, allowing for the attachment of various side chains without affecting the other functional groups under appropriate conditions.
The Nitrile Group: This group can be targeted in subsequent steps for conversion into an amine, a carboxylic acid, or a tetrazole, among other possibilities, significantly altering the molecule's properties.
The Fluorinated Aromatic Ring: The fluorine atom and the electron-withdrawing nitrile group influence the reactivity of the benzene (B151609) ring. While the fluorine is generally a poor leaving group in nucleophilic aromatic substitution compared to other halogens, its presence, ortho to the bromoethyl group, modifies the electronic landscape of the molecule, which can be strategic for subsequent synthetic steps or for the final properties of a target molecule.
This trifunctional nature makes this compound a highly valuable building block for the synthesis of complex molecules. Chemists can devise synthetic routes that exploit the differential reactivity of these groups to construct sophisticated targets, such as active pharmaceutical ingredients (APIs), in a controlled and efficient manner. ossila.comossila.com
Data Tables
Table 1: Physicochemical Properties of the Structurally Related Compound 4-Bromo-3-fluorobenzonitrile (B163030).
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrFN | ossila.comnih.gov |
| Molecular Weight | 200.01 g/mol | ossila.comnih.gov |
| Appearance | White Powder/Crystals | ossila.com |
| Melting Point | 92 – 97 °C | ossila.com |
| Purity | >98% | ossila.com |
| SMILES | C1=CC(=C(C=C1C#N)F)Br | nih.gov |
| InChIKey | QBKXYSXQKRNVRQ-UHFFFAOYSA-N | nih.gov |
Table 2: Potential Synthetic Transformations of this compound.
| Functional Group | Potential Reaction Type | Example Reagents/Conditions | Resulting Structure |
| Bromoethyl Chain | Nucleophilic Substitution (SN2) | Amines (R₂NH), Alkoxides (RO⁻), Thiolates (RS⁻), Cyanide (CN⁻) | Attachment of a new side chain at the ethyl group. |
| Nitrile Group | Reduction | H₂, Raney Nickel or LiAlH₄ | Conversion to a primary amine (-CH₂NH₂). |
| Nitrile Group | Hydrolysis | H₃O⁺, heat or OH⁻, heat | Conversion to a carboxylic acid (-COOH). |
| Aromatic Ring | Metal-Catalyzed Cross-Coupling | Not a primary reaction site due to C-F bond strength, but potential under specific conditions. | Formation of a new C-C or C-heteroatom bond on the ring. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
4-(2-bromoethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFN/c10-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5H,3-4H2 |
InChI Key |
NUCIYAYJNINQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromoethyl 3 Fluorobenzonitrile
Direct Bromination Approaches
Direct bromination focuses on the selective introduction of a bromine atom at the benzylic position of an alkylated fluorobenzonitrile precursor, most notably 4-ethyl-3-fluorobenzonitrile (B13211226). This precursor can be synthesized through methods such as the palladium-catalyzed coupling reaction of 3-bromo-4-fluorobenzonitrile (B1266296) with diethylzinc. patsnap.com
The most prevalent method for benzylic bromination is the Wohl-Ziegler reaction, which proceeds via a free-radical chain mechanism. This reaction is highly effective for converting an ethyl group on an aromatic ring into a bromoethyl group.
The Wohl-Ziegler reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring radical substitution over competing ionic reactions. The reaction is initiated by a radical initiator, which decomposes upon heating or UV irradiation to generate radicals. 2,2'-Azobis(isobutyronitrile) (AIBN) is a commonly used initiator that decomposes with the loss of nitrogen gas to form stable radicals, which then propagate the chain reaction.
The general mechanism involves the abstraction of a hydrogen atom from the benzylic position of the 4-ethyl-3-fluorobenzonitrile by a bromine radical. This forms a resonance-stabilized benzylic radical, which then reacts with a molecule of Br₂ to yield the desired 4-(2-Bromoethyl)-3-fluorobenzonitrile (B6206522) and a new bromine radical, continuing the chain.
| Reagent | Role | Common Example |
|---|---|---|
| Brominating Agent | Source of bromine radicals | N-Bromosuccinimide (NBS) |
| Radical Initiator | Initiates the chain reaction | 2,2'-Azobis(isobutyronitrile) (AIBN) |
| Precursor | Starting material to be brominated | 4-ethyl-3-fluorobenzonitrile |
The choice of solvent is critical for the success of the Wohl-Ziegler bromination. The ideal solvent should be inert to the radical conditions and allow for the reaction to be maintained at a suitable temperature, typically reflux. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness and its ability to dissolve the reactants while being a poor solvent for the succinimide (B58015) byproduct, which conveniently floats as the reaction proceeds. However, due to its toxicity and environmental impact, alternative solvents are now preferred.
1,2-Dichloroethane is another effective solvent for this transformation. Optimization of reaction conditions involves controlling the temperature to ensure a steady rate of radical initiation without promoting undesirable side reactions. The molar ratio of NBS to the substrate is also a key parameter to control, with a slight excess of NBS often used to ensure complete conversion of the starting material.
| Solvent | Key Characteristics |
|---|---|
| Carbon Tetrachloride (CCl₄) | Inert, traditional solvent, but toxic and environmentally harmful. |
| 1,2-Dichloroethane | Effective alternative, allows for suitable reaction temperatures. |
Regioselectivity is a significant consideration in the bromination of 4-ethyl-3-fluorobenzonitrile. The reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical, which is stabilized by resonance with the aromatic ring. Bromination at other positions on the alkyl chain or on the aromatic ring itself is generally not observed under these free-radical conditions.
However, a potential side reaction is over-bromination, leading to the formation of dibrominated products. Careful control of the stoichiometry of NBS and reaction time is necessary to minimize the formation of these impurities. The presence of the electron-withdrawing fluoro and cyano groups on the aromatic ring can influence the reactivity of the benzylic position, but the primary directing effect for this radical reaction remains the stability of the benzylic radical.
Alternative Bromination Reagents and Protocols
While NBS is the most common reagent for benzylic bromination, other reagents can be used. Elemental bromine (Br₂) under photochemical initiation can also effect benzylic bromination. However, controlling the reaction to achieve monosubstitution can be more challenging, and competing electrophilic aromatic substitution may occur. Other N-bromoamides and imides have also been explored as alternatives to NBS, but they are less commonly employed.
Indirect Synthetic Routes and Precursor Transformations
Indirect routes to this compound involve the synthesis of a precursor molecule containing a different functional group at the 4-position, which is then converted to the desired bromoethyl group through functional group interconversion. These methods can be advantageous if the precursors are more readily available or if direct bromination proves to be low-yielding or produces inseparable impurities.
One plausible indirect route begins with the synthesis of 4-(2-hydroxyethyl)-3-fluorobenzonitrile. This alcohol precursor could potentially be synthesized through various methods, such as a palladium-catalyzed cross-coupling reaction involving a suitable protected hydroxyethyl (B10761427) organometallic reagent and a 4-bromo-3-fluorobenzonitrile (B163030) starting material. Once the alcohol is obtained, it can be converted to the target bromide. Standard methods for converting a primary alcohol to an alkyl bromide include treatment with phosphorus tribromide (PBr₃) or using the Appel reaction (triphenylphosphine and carbon tetrabromide).
Another conceptual indirect pathway involves the hydrobromination of a vinyl precursor, 3-fluoro-4-vinylbenzonitrile. The addition of hydrogen bromide (HBr) across the double bond would be expected to proceed via an anti-Markovnikov mechanism if initiated by radicals, or a Markovnikov mechanism under ionic conditions. For the synthesis of the target compound, a Markovnikov addition would be required to place the bromine at the benzylic position. This can be achieved by using HBr under polar, non-radical-promoting conditions. This route is contingent on the availability and synthesis of the vinyl precursor.
Conversion of Related Functionalized Benzonitriles
A common and effective strategy in the synthesis of complex aromatic compounds is the modification of a pre-existing, functionalized scaffold. In the context of this compound, this would involve the manipulation of a suitably substituted benzonitrile (B105546) precursor.
One potential route to introduce the bromo substituent at the 4-position is through the halodeboronation of a corresponding aryl boronic acid. This reaction offers a regioselective method for the installation of a halogen atom. A notable example that illustrates the feasibility of this approach is the synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) from 2-cyano-6-fluorophenylboronic acid. nih.gov In this reported transformation, the aryl boronic acid is treated with a bromine source, leading to the substitution of the boronic acid group with a bromine atom.
A similar strategy could be envisioned for the synthesis of the target molecule, starting from a hypothetical 4-(2-hydroxyethyl)-3-fluorophenylboronic acid. The subsequent bromination of the hydroxyethyl group would complete the synthesis. The bromodeboronation step itself has been shown to be general for a series of aryl boronic acids, with both aryl bromides and chlorides being formed in good to excellent yields when treated with a 1,3-dihalo-5,5-dimethylhydantoin and a catalytic amount of sodium methoxide. acs.org Mechanistic studies suggest that this reaction proceeds via a boronate-driven ipso-substitution pathway. acs.org
Table 1: Analogous Bromodeboronation of an Aryl Boronic Acid
| Starting Material | Reagents | Product | Yield | Reference |
| 2-cyano-6-fluorophenylboronic acid | NaOMe (cat.), 1,3-dibromo-5,5-dimethylhydantoin | 2-bromo-3-fluorobenzonitrile | Good to Excellent | nih.govacs.org |
This table presents data for an analogous reaction, as specific data for the bromodeboronation leading to this compound is not available.
Halogen exchange reactions are a powerful tool for the synthesis of fluorinated aromatic compounds. google.com The Finkelstein reaction, a classic example of halogen exchange, typically involves the conversion of an alkyl chloride or bromide to an alkyl iodide. wikipedia.org Aromatic versions of this reaction are also known, although they often require catalysis, for instance by copper(I) iodide in combination with diamine ligands. wikipedia.org
In the context of synthesizing fluorobenzonitriles, a more relevant approach is the displacement of a chlorine or bromine atom with fluoride (B91410), often using an alkali metal fluoride like potassium fluoride. google.com These reactions are typically carried out in aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane. google.comguidechem.com The reactivity of the starting halobenzonitrile is crucial, with electron-withdrawing groups ortho or para to the halogen facilitating the nucleophilic aromatic substitution.
For the synthesis of a 3-fluorobenzonitrile (B1294923) scaffold, one could envision a halogen exchange reaction on a precursor such as 3-chlorobenzonitrile (B1581422) or 3-bromobenzonitrile. However, the position of the nitrile group relative to the halogen in this case does not provide strong activation for the substitution. More advanced methods, including the use of phase-transfer catalysts or microwave heating, can enhance the efficiency of such transformations. guidechem.com
Table 2: General Conditions for Halogen Exchange in Benzonitrile Synthesis
| Starting Halogen | Fluorinating Agent | Solvent | Catalyst (optional) | General Conditions | Reference |
| -Cl, -Br | KF, CsF | DMF, DMSO, Sulfolane | Phase-transfer catalyst, Crown ether | High temperature | google.comwikipedia.org |
This table provides general information on halogen exchange reactions for fluorobenzonitrile synthesis.
Introduction of the Nitrile Group
An alternative synthetic strategy involves the formation of the nitrile group at a later stage of the synthesis, starting from a precursor that already contains the 4-(2-bromoethyl)-3-fluoro-phenyl moiety.
The reaction of a primary halogenoalkane with a cyanide salt, such as sodium or potassium cyanide, is a well-established method for the synthesis of nitriles. chemguide.co.ukthieme-connect.de This SN2 reaction proceeds by heating the halogenoalkane under reflux with an alcoholic solution of the cyanide salt. chemguide.co.uk The choice of solvent is critical, as the presence of water can lead to the formation of alcohols as byproducts. chemguide.co.uk
To apply this method to the synthesis of this compound, a suitable precursor would be a compound containing a leaving group on the ethyl side chain, which is then displaced by a cyanide nucleophile. However, the target molecule itself contains a bromoethyl group, which would be susceptible to substitution. A more logical application of this methodology would be in the synthesis of a related nitrile, where a different leaving group is displaced. For instance, if one were to synthesize a cyanomethyl-substituted benzonitrile, the corresponding bromomethyl derivative would be an excellent precursor.
Table 3: Nucleophilic Substitution with Cyanide for Nitrile Synthesis
| Substrate Type | Cyanide Source | Solvent | Reaction Type | Product | Reference |
| Primary Halogenoalkane | NaCN, KCN | Ethanol | SN2 | Alkyl Nitrile | chemguide.co.ukdocbrown.info |
| Secondary Halogenoalkane | NaCN, KCN | Ethanol | SN1 and SN2 | Alkyl Nitrile | docbrown.info |
| Tertiary Halogenoalkane | NaCN, KCN | Ethanol | Elimination (major) | Alkene | thieme-connect.de |
This table provides general information on the synthesis of nitriles via nucleophilic substitution.
The dehydration of primary amides is a fundamental and widely used method for the synthesis of nitriles. researchgate.netrsc.orgorgoreview.com This transformation can be achieved using a variety of dehydrating agents. Classical reagents include strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). researchgate.netorgoreview.com
More modern and milder methods have also been developed. These include the use of catalysts such as zinc(II) triflate with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or palladium(II) chloride in aqueous acetonitrile (B52724). researchgate.net The dehydration can also be carried out under Swern oxidation conditions, using oxalyl chloride and DMSO. researchgate.net
To utilize this method for the synthesis of this compound, the corresponding primary amide, 4-(2-bromoethyl)-3-fluorobenzamide, would be required as the starting material. This amide could potentially be synthesized from the corresponding carboxylic acid.
Table 4: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Conditions | Substrate Scope | Reference |
| P₂O₅, POCl₃, SOCl₂ | Often requires heating | Broad | researchgate.netorgoreview.com |
| (COCl)₂, DMSO (Swern) | Mild conditions | Broad | researchgate.net |
| Zn(OTf)₂, MSTFA | Catalytic, mild | Aromatic and aliphatic amides | researchgate.net |
| PdCl₂ | Catalytic, aqueous acetonitrile | Aromatic and aliphatic amides | researchgate.net |
This table summarizes various reagents and conditions for the dehydration of amides to nitriles.
Advanced Synthetic Techniques and Process Intensification
The synthesis of specialty chemicals like this compound can benefit from the application of advanced synthetic techniques and principles of process intensification. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. mdpi.com This can be achieved through various strategies, including the use of microreactors, novel heating methods like microwave irradiation, and the integration of reaction and separation steps. mdpi.com
In the context of benzonitrile synthesis, advanced methods such as the direct ammoxidation of alkylbenzenes in sub-nano spaces have been reported as a selective and efficient route. medcraveonline.com Gas-phase synthesis pathways to benzonitrile have also been investigated. nrao.edu Furthermore, the development of "green" synthetic routes, for example, using recyclable ionic liquids as both solvent and catalyst, represents a significant advancement in the sustainable production of benzonitriles. researchgate.netrsc.org While these techniques may not have been specifically applied to the synthesis of this compound, they represent the forefront of chemical synthesis and could be adapted for its production, potentially leading to more efficient and environmentally friendly processes.
Application of Micro-reactors for Enhanced Selectivity and Yield
Microreactors have emerged as a powerful tool in chemical synthesis, offering superior control over reaction parameters, which in turn leads to enhanced selectivity and yield. A patented process for the synthesis of a key precursor, 4-bromomethyl-3-fluorobenzonitrile, highlights the advantages of this technology. The process involves the reaction of 3-fluoro-4-methylbenzonitrile (B68015) with N-bromosuccinimide (NBS) in the presence of a catalyst within a microreactor. google.com
This approach significantly reduces the formation of the dibromo byproduct, a common issue in conventional batch reactions, thereby improving the selectivity towards the desired monobrominated product. The precise temperature and residence time control afforded by the microreactor are crucial for achieving this high selectivity. The yield of 4-bromomethyl-3-fluorobenzonitrile is reported to be between 85-94%, with a purity of over 97%. google.com
Table 1: Comparison of Batch vs. Microreactor Synthesis of 4-bromomethyl-3-fluorobenzonitrile
| Feature | Conventional Batch Reactor | Microreactor |
| Selectivity (Mono:Di-bromo) | < 5:1 | > 95:5 |
| Yield | ~67% | 85-94% |
| Purity | Lower | > 97% |
| Reaction Control | Limited | Precise |
This table is based on data presented in patent CN113816874B. google.com
Flow Chemistry Methodologies in Synthesis
Flow chemistry offers a seamless transition from laboratory-scale synthesis to industrial production, providing advantages in terms of safety, scalability, and process control. While specific flow chemistry methodologies for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of flow chemistry are highly applicable to its multi-step synthesis. nih.govchemicalindustryjournal.co.ukmdpi.comrsc.orgresearchgate.net
The synthesis of pharmaceutical intermediates often involves hazardous reagents or unstable intermediates, which can be handled more safely in a continuous flow setup. nih.gov The conversion of the hydroxyl group in a precursor like 4-(2-hydroxyethyl)-3-fluorobenzonitrile to the bromide can be performed in a flow reactor, allowing for precise control of the reaction temperature and minimizing the risk of side reactions. Similarly, the cyanation of a suitable precursor could also be adapted to a flow process.
Catalytic System Development for Improved Efficiency (e.g., Palladium-catalyzed methods)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be envisioned in the synthesis of this compound. For instance, a palladium catalyst could be employed in a cyanation step, where a bromo-substituted precursor is converted to the corresponding nitrile. The bromo-substituent on similar molecules like 4-Bromo-3-fluorobenzonitrile is known to readily undergo palladium-catalyzed cross-coupling reactions. ossila.com
Comparative Analysis of Synthetic Routes
A thorough evaluation of different synthetic routes is essential for selecting the most suitable method for industrial-scale production. This analysis considers factors such as yield, selectivity, scalability, and adherence to green chemistry principles.
Evaluation of Yields and Reaction Selectivity
As highlighted in the discussion on microreactors, the choice of reaction technology can have a profound impact on both yield and selectivity. The microreactor-based synthesis of 4-bromomethyl-3-fluorobenzonitrile demonstrates a significant improvement in both these aspects compared to traditional batch methods. google.com High yields and selectivity are critical for reducing waste and minimizing the cost of purification.
Scalability and Industrial Feasibility Considerations
The scalability of a synthetic route is a key determinant of its industrial feasibility. Flow chemistry processes are generally considered more readily scalable than batch processes. chemicalindustryjournal.co.uk The continuous nature of flow synthesis allows for the production of large quantities of material by simply running the process for a longer duration, without the need for larger reactors. The use of microreactors, while offering excellent control, may require scale-out (using multiple reactors in parallel) for large-scale production. The economic feasibility of any process will also depend on the cost and availability of starting materials and reagents.
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to minimize the environmental impact of chemical processes. This includes the use of less hazardous reagents, the reduction of waste, and the use of renewable feedstocks. The development of catalytic and flow chemistry-based syntheses for this compound aligns with several of these principles.
Chemical Transformations and Reactivity of 4 2 Bromoethyl 3 Fluorobenzonitrile
Reactions Involving the Bromoethyl Group
The bromoethyl moiety is the most reactive functional group in the molecule under many conditions, serving as a key handle for synthetic modifications.
The primary carbon atom attached to the bromine in 4-(2-bromoethyl)-3-fluorobenzonitrile (B6206522) is an excellent electrophile for nucleophilic substitution. Due to the unhindered nature of this primary carbon, these reactions predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org SN1 reactions, which involve a carbocation intermediate, are generally not favored for primary alkyl halides unless rearrangement can lead to a more stable carbocation. libretexts.org
Oxygen-based nucleophiles readily react with this compound to displace the bromide and form new carbon-oxygen bonds. For instance, hydrolysis with water or hydroxide (B78521) ions can yield the corresponding alcohol, 4-(2-hydroxyethyl)-3-fluorobenzonitrile. This transformation is a standard SN2 reaction where hydroxide acts as the nucleophile. Similarly, alkoxides (RO⁻), which are stronger nucleophiles than alcohols, can be used to synthesize ether derivatives.
| Nucleophile | Typical Reagents | Solvent | Product | Reaction Type |
|---|---|---|---|---|
| Hydroxide | NaOH, KOH, H₂O | Water, THF, DMSO | 4-(2-Hydroxyethyl)-3-fluorobenzonitrile | SN2 |
| Alkoxide (e.g., Ethoxide) | NaOEt, KOEt | Ethanol | 4-(2-Ethoxyethyl)-3-fluorobenzonitrile | SN2 |
Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, can displace the bromide to form the corresponding substituted amines. lumenlearning.com However, direct alkylation of ammonia or primary amines can often lead to over-alkylation, producing mixtures of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comchemistrysteps.com
A more controlled method for synthesizing primary amines is the Gabriel synthesis. masterorganicchemistry.com This two-step process involves first reacting the alkyl halide with potassium phthalimide (B116566). wikipedia.orgthermofisher.com The phthalimide anion acts as a surrogate for the amide anion (NH₂⁻), attacking the primary alkyl halide in an SN2 fashion. chemistrysteps.comjk-sci.com The resulting N-alkylphthalimide is a stable intermediate that prevents over-alkylation. masterorganicchemistry.com The primary amine is then liberated in a second step, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or through acid hydrolysis. wikipedia.orgthermofisher.com
| Nucleophile/Method | Typical Reagents | Solvent | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| Ammonia | NH₃ (excess) | Ethanol | 4-(2-Aminoethyl)-3-fluorobenzonitrile (and polyalkylation products) | SN2 |
| Gabriel Synthesis | 1. Potassium phthalimide 2. Hydrazine (N₂H₄) | DMF, Ethanol | 1. N-[2-(4-cyano-2-fluorophenyl)ethyl]phthalimide 2. 4-(2-Aminoethyl)-3-fluorobenzonitrile | SN2 |
Sulfur-containing nucleophiles are generally excellent for SN2 reactions due to their high polarizability and nucleophilicity. libretexts.org Thiolate anions (RS⁻), generated from thiols with a base, readily react with this compound to form thioethers (sulfides). Other sulfur nucleophiles like the thiocyanate (B1210189) ion (SCN⁻) or thiourea (B124793) can also be employed to introduce sulfur-containing functional groups. researchgate.netumich.edu These reactions are typically efficient and proceed under mild conditions.
| Nucleophile | Typical Reagents | Solvent | Product | Reaction Type |
|---|---|---|---|---|
| Thiolate (e.g., Ethanethiolate) | NaSEt | Ethanol, DMF | 4-(2-Ethylthioethyl)-3-fluorobenzonitrile | SN2 |
| Thiocyanate | NaSCN, KSCN | Acetone, Ethanol | 4-(2-Thiocyanatoethyl)-3-fluorobenzonitrile | SN2 |
| Thiourea | SC(NH₂)₂ | Ethanol | S-[2-(4-cyano-2-fluorophenyl)ethyl]isothiouronium bromide | SN2 |
The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is fundamental to the formation of organometallic reagents. adichemistry.com
The Grignard reagent is formed by reacting this compound with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.commnstate.eduwikipedia.org The reaction involves the oxidative insertion of magnesium into the C-Br bond. adichemistry.com However, a significant challenge in this synthesis is the presence of the electrophilic nitrile group (-CN) in the molecule. Grignard reagents are strong nucleophiles and can react with nitriles. leah4sci.com Therefore, the formation of the Grignard reagent must be performed under carefully controlled, low-temperature conditions to minimize intramolecular or intermolecular side reactions.
Similarly, organolithium and organozinc reagents can be prepared, although these transformations are less common for this specific substrate. The formation of such reagents must also contend with the reactivity of the nitrile group.
Direct oxidation of the bromoethyl group to a carboxylic acid is not a standard one-step transformation. A more plausible route involves a two-step process. First, the bromide is converted to a more easily oxidizable functional group via nucleophilic substitution. For example, hydrolysis of the bromide to the corresponding alcohol, 4-(2-hydroxyethyl)-3-fluorobenzonitrile, provides a primary alcohol. chemicalbook.com This primary alcohol can then be oxidized to the carboxylic acid, (4-cyano-2-fluorophenyl)acetic acid, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. chemguide.co.ukumn.edu
Alternatively, oxidation of the alkyl chain attached to an aromatic ring can sometimes be achieved directly under harsh conditions, typically targeting the benzylic position. libretexts.org However, for an ethyl group, this usually results in cleavage of the C-C bond and oxidation of the benzylic carbon to a carboxylic acid, yielding 4-cyano-2-fluorobenzoic acid. This requires a benzylic hydrogen, which is present in the bromoethyl group.
Nucleophilic Substitution Reactions (SN2 and SN1)
Reactions Involving the Nitrile Group
The cyano (-C≡N) group is a versatile functional handle due to its polarization and triple bond, making it susceptible to various nucleophilic additions and transformations. wikipedia.orgmasterorganicchemistry.com Its carbon atom is electrophilic, analogous to a carbonyl carbon, and can be attacked by a range of nucleophiles. wikipedia.org The reactivity of the nitrile in this compound is further influenced by the electronic effects of the fluorine atom on the aromatic ring.
The nitrile group can be readily reduced to a primary amine, a transformation of significant value in organic synthesis. This conversion typically involves strong reducing agents that can deliver hydride ions to the electrophilic carbon of the nitrile.
Common methods for this reduction include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel or palladium. The choice of reagent is critical, as aggressive reducing agents like LiAlH₄ may also affect the bromoethyl substituent, potentially causing dehalogenation or other side reactions. Milder or more selective reagents may be required if preservation of the bromoethyl group is desired. The electron-withdrawing nature of the fluorine substituent on the ring generally enhances the electrophilicity of the nitrile carbon, potentially facilitating the reduction.
| Reagent | Expected Product | General Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 4-(2-Bromoethyl)-3-fluorobenzylamine | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup |
| Catalytic Hydrogenation (H₂/Catalyst) | 4-(2-Bromoethyl)-3-fluorobenzylamine | High pressure H₂, metal catalyst (e.g., Raney Ni, Pd/C), solvent (e.g., ethanol, methanol) |
| Borane (BH₃·THF) | 4-(2-Bromoethyl)-3-fluorobenzylamine | Anhydrous THF, often requiring elevated temperatures |
The triple bond of the nitrile group is susceptible to nucleophilic addition, leading to the formation of various important heterocyclic and functional groups. wikipedia.org
Amidine Formation: Amidines are valuable intermediates in medicinal chemistry and can be synthesized directly from nitriles. One classic method is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt, which is then reacted with an amine. organic-chemistry.org A more direct approach involves the addition of organometallic amide reagents. For the closely related compound 4-bromo-3-fluorobenzonitrile (B163030), amidine formation has been achieved using lithium bis(trimethylsilyl)amide. ossila.com Benzonitriles bearing electron-withdrawing substituents generally show enhanced reactivity in these transformations. mdpi.com
Tetrazole Formation: Tetrazoles are bioisosteres of carboxylic acids and are prevalent in pharmaceuticals. nih.gov They are commonly synthesized via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, such as sodium azide (NaN₃). nih.govnih.gov The reaction often requires a catalyst, such as a Lewis acid or a Brønsted acid like ammonium chloride, to activate the nitrile group toward nucleophilic attack by the azide ion. youtube.com The reaction is typically heated in a polar aprotic solvent like DMF.
| Reaction Type | Nucleophile/Reagents | Product Class |
|---|---|---|
| Amidine Synthesis (Pinner) | 1. ROH, HCl 2. R'NH₂ | Amidine |
| Amidine Synthesis (Direct) | LiN(SiMe₃)₂ or other metal amides | Amidine |
| Tetrazole Synthesis | NaN₃, NH₄Cl or ZnCl₂ | Tetrazole |
Nitriles can be hydrolyzed under either acidic or basic conditions to yield amides and, upon further reaction, carboxylic acids. chemguide.co.uklumenlearning.comweebly.com The reaction proceeds through the initial nucleophilic attack of water (under acidic conditions) or hydroxide (under basic conditions) on the nitrile carbon. chemistrysteps.com
This process occurs in two distinct stages. The initial hydrolysis product is an amide (4-(2-bromoethyl)-3-fluorobenzamide). Under mild or controlled conditions, it is sometimes possible to isolate the amide intermediate. chemistrysteps.com However, the conditions required for nitrile hydrolysis are often harsh enough to also promote the subsequent hydrolysis of the amide. Therefore, under vigorous heating in strong acid or base, the final product is typically the corresponding carboxylic acid (4-(2-bromoethyl)-3-fluorobenzoic acid). chemguide.co.ukchemistrysteps.com
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| Acid-catalyzed (e.g., H₂SO₄/H₂O, heat) | 4-(2-Bromoethyl)-3-fluorobenzamide | 4-(2-Bromoethyl)-3-fluorobenzoic acid |
| Base-catalyzed (e.g., NaOH/H₂O, heat) | 4-(2-Bromoethyl)-3-fluorobenzamide | Sodium 4-(2-bromoethyl)-3-fluorobenzoate (salt) |
Reactions Involving the Fluorine Substituent
The fluorine atom attached to the aromatic ring significantly influences the molecule's reactivity, both through its electronic effects and by acting as a potential leaving group in substitution reactions.
Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group on the ring. masterorganicchemistry.com In this compound, the aromatic ring is strongly activated for SNAr by the electron-withdrawing nitrile group. This activation is most pronounced at the ortho and para positions relative to the nitrile. stackexchange.com
The fluorine atom is located para to the nitrile group, an ideal position for activation. Consequently, the carbon atom bonded to the fluorine is highly electrophilic and susceptible to attack by nucleophiles such as alkoxides, amines, or thiolates. nih.govnih.gov A notable feature of SNAr reactions is the reactivity trend of halogens as leaving groups, which is F > Cl > Br > I. masterorganicchemistry.comnih.gov This is contrary to SN1/SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the strong inductive electron withdrawal of the highly electronegative fluorine atom. This makes the fluorine substituent in this molecule a viable leaving group for SNAr reactions.
For fluorine, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring. researchgate.net This has several consequences:
Activation for Nucleophilic Attack: As discussed in the SNAr section, the -I effect deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the carbon bearing the fluorine. masterorganicchemistry.comstackexchange.com
Acidity of Ring Protons: The inductive withdrawal of electron density by fluorine increases the acidity of the protons on the aromatic ring, especially those ortho to the fluorine atom.
Cross-Coupling and Carbon-Carbon Bond Forming Reactions
The presence of two distinct carbon-bromine bonds in this compound opens up diverse avenues for constructing more complex molecular architectures through cross-coupling and other carbon-carbon bond-forming reactions. The electronically different environments of the aryl bromide and the alkyl bromide allow for selective functionalization under carefully controlled conditions.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a versatile substrate for such transformations. The aryl bromide moiety is generally more reactive than the alkyl bromide in typical palladium-catalyzed cycles like Suzuki and Sonogashira couplings. This chemoselectivity allows for the selective modification of the aromatic ring while leaving the bromoethyl group intact for subsequent transformations.
The Suzuki coupling reaction, which couples an organohalide with an organoboron compound, can be employed to introduce new aryl or vinyl substituents at the 4-position of the benzonitrile (B105546) ring. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of Suzuki coupling of aryl bromides are well-established. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and selectivities.
Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, PCy₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
| Boron Reagent | Arylboronic acids, Arylboronic esters |
The Sonogashira coupling provides a route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgucsb.edu Similar to the Suzuki coupling, the reaction with this compound would be expected to occur selectively at the aryl bromide position. This reaction is instrumental in creating extended π-conjugated systems. wikipedia.org
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Alkyne | Terminal alkynes (e.g., phenylacetylene) |
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals can mediate unique transformations of this compound. While specific examples involving this exact molecule are scarce in the literature, related chemistry suggests several possibilities.
One significant transformation is the intramolecular cyclization . The proximity of the bromoethyl side chain to the ortho position of the nitrile group allows for palladium-catalyzed intramolecular reactions. For instance, an intramolecular Heck-type reaction could potentially lead to the formation of a benzocyclobutene derivative. wikipedia.org This type of reaction typically involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular carbopalladation onto the alkene that could be formed in situ from the bromoethyl group via elimination, and subsequent β-hydride elimination to yield the cyclized product.
Another possibility is an intramolecular alkylation, where a metal catalyst facilitates the formation of a carbanion or a related organometallic species from the bromoethyl group, which then attacks the aromatic ring. However, such reactions are less common and would require specific catalytic systems to promote the activation of the alkyl bromide over the aryl bromide.
Formation of Styrene (B11656) Derivatives
The formation of styrene derivatives from this compound can be envisioned through a two-step process. The first step would involve a reaction that transforms the bromoethyl group into a vinyl group. This could be achieved through an elimination reaction, typically promoted by a non-nucleophilic base.
Once the corresponding 4-vinyl-3-fluorobenzonitrile is formed, it can then undergo a Heck reaction with an aryl halide to introduce a substituent on the vinyl group, leading to a substituted styrene derivative. wikipedia.orgorganic-chemistry.org The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. wikipedia.org
Alternatively, a more direct route to a styrene derivative could involve a cross-coupling reaction at the aryl bromide position with a vinyl organometallic reagent, such as a vinylboronic acid or ester in a Suzuki coupling, or a vinylstannane in a Stille coupling. This would yield a 4-vinyl-3-fluorobenzonitrile derivative directly.
While direct conversion of the bromoethyl group to a styrenyl moiety in a single step is less common, tandem reaction sequences involving elimination followed by a cross-coupling reaction represent a viable synthetic strategy.
Derivatization Strategies and Synthesis of Complex Architectures
Construction of Polyfunctionalized Aromatic and Heteroaromatic Systems
The inherent reactivity of the functional groups in 4-(2-bromoethyl)-3-fluorobenzonitrile (B6206522) makes it a valuable starting material for the synthesis of a variety of complex aromatic and heteroaromatic structures. The interplay between the bromoethyl, fluoro, and cyano moieties allows for sequential and regioselective reactions to build molecular complexity.
Integration into Multi-step Synthesis Sequences for Advanced Organic Molecules
The compound this compound serves as a key intermediate in multi-step synthetic sequences aimed at producing advanced organic molecules with potential biological activity. vapourtec.commit.edusyrris.jp The bromoethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functionalities. For instance, it can be readily converted to an alcohol, amine, or azide (B81097), which can then undergo further transformations. The presence of the fluorine atom and the nitrile group can influence the reactivity of the aromatic ring and provide sites for further functionalization through reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
A plausible multi-step synthesis could involve the initial conversion of the bromoethyl group to a more versatile functional group, followed by modifications involving the nitrile and the aromatic ring. This stepwise approach allows for the controlled construction of complex molecular architectures that are often required for the development of new therapeutic agents and other functional organic materials.
Synthesis of Benzo[b]furan Derivatives
The synthesis of benzo[b]furan derivatives from this compound can be envisioned through a strategic two-step process. This approach leverages the reactivity of the bromoethyl group to facilitate the formation of the furan (B31954) ring fused to the existing benzene (B151609) ring.
The initial step involves the conversion of the bromoethyl group to a hydroxyethyl (B10761427) group. This can be achieved through a simple hydrolysis reaction, for example, by treatment with an aqueous base. The resulting intermediate, 4-(2-hydroxyethyl)-3-fluorobenzonitrile, possesses the necessary hydroxyl group for the subsequent cyclization.
The second step is an intramolecular cyclization to form the benzo[b]furan ring. A common and effective method for this transformation is the Williamson ether synthesis. nih.govcymitquimica.comrsc.orgossila.comsynzeal.com In this intramolecular variant, the hydroxyl group acts as a nucleophile, attacking the carbon atom ortho to the fluorine substituent, leading to the displacement of the fluorine atom and the formation of the furan ring. This reaction is typically promoted by a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The electron-withdrawing nature of the nitrile group can activate the aromatic ring towards this nucleophilic aromatic substitution. Alternative methods for the synthesis of benzo[b]furans often involve the reaction of phenols with α-haloketones or the cyclization of 2-alkynylphenols, highlighting the versatility of synthetic approaches to this important heterocyclic core. nih.govossila.comresearchgate.netnih.govbohrium.comorganic-chemistry.orgdntb.gov.uarsc.orgnih.gov
A representative reaction scheme is presented below:
Table 1: Proposed Synthesis of a Benzo[b]furan Derivative
| Step | Reactant | Reagents and Conditions | Product |
| 1 | This compound | Aqueous base (e.g., NaOH), heat | 4-(2-Hydroxyethyl)-3-fluorobenzonitrile |
| 2 | 4-(2-Hydroxyethyl)-3-fluorobenzonitrile | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF) | 6-Cyanobenzo[b]furan |
Formation of Imidazole (B134444) and other Nitrogen-Containing Heterocycles
The bromoethyl functionality of this compound offers a convenient entry point for the synthesis of various nitrogen-containing heterocyles, including imidazoles and triazoles. nih.govnih.govorganic-chemistry.orgmdpi.commdpi.com
For the synthesis of imidazole derivatives, the bromoethyl group can be reacted with a suitable amine-containing precursor. For instance, reaction with an amidine could potentially lead to the formation of an imidazole ring through a condensation and cyclization sequence. The specific reaction conditions would need to be optimized to favor the desired cyclization pathway.
A more general and widely applicable strategy for the synthesis of nitrogen-containing heterocycles involves the conversion of the bromoethyl group to an azide. This can be readily achieved by nucleophilic substitution with sodium azide. The resulting 4-(2-azidoethyl)-3-fluorobenzonitrile is a versatile intermediate for 1,3-dipolar cycloaddition reactions. cmu.edunih.govnih.govresearchgate.net Reaction of this azide with an alkyne, a classic example of "click chemistry," would yield a 1,2,3-triazole derivative. nih.govraco.catnih.govfrontiersin.org This reaction is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I) species.
Table 2: Proposed Synthesis of a 1,2,3-Triazole Derivative
| Step | Reactant | Reagents and Conditions | Product |
| 1 | This compound | Sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) | 4-(2-Azidoethyl)-3-fluorobenzonitrile |
| 2 | 4-(2-Azidoethyl)-3-fluorobenzonitrile | Terminal alkyne (R-C≡CH), Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | 4-(2-(4-R-1H-1,2,3-triazol-1-yl)ethyl)-3-fluorobenzonitrile |
Formation of Extended Conjugated Systems
The aromatic and electronic nature of this compound makes it an attractive building block for the construction of extended conjugated systems, which are the fundamental components of many functional organic materials, including dyes, fluorescent probes, and chemical sensors.
Synthesis of Phosphorescent Dyes and Related Chromophores
While direct use of this compound in phosphorescent dyes is not widely reported, its structural features are highly relevant to the design of such materials. A closely related compound, 4-bromo-3-fluorobenzonitrile (B163030), is utilized in the preparation of persistent room-temperature phosphorescent dyes. organic-chemistry.org These dyes, often based on carbazole (B46965), can exhibit high quantum yields. organic-chemistry.org This suggests that the fluorobenzonitrile moiety is a valuable component in phosphorescent materials.
The synthesis of phosphorescent dyes often involves the coordination of organic ligands to a heavy metal center, such as iridium(III). rsc.orgcmu.edunih.govrsc.orgmdpi.com The organic ligands play a crucial role in tuning the photophysical properties of the complex. The this compound scaffold can be elaborated into a suitable ligand for such complexes. For example, the bromoethyl group could be used to attach this aromatic core to a larger chelating ligand system. The fluorine and nitrile substituents can be used to fine-tune the electronic properties of the ligand, thereby influencing the emission color and efficiency of the resulting phosphorescent iridium complex. researchgate.netnih.govrsc.orgsemanticscholar.org The development of bipolar host materials incorporating benzonitrile (B105546) and carbazole moieties has been shown to lead to highly efficient phosphorescent organic light-emitting diodes (OLEDs). researchgate.net
Development of Fluorescent Probes and Chemical Sensors
The fluorobenzonitrile unit is a common structural motif in the design of fluorescent probes and chemical sensors. ossila.comossila.comnih.gov The electron-withdrawing nature of the nitrile group and the presence of the fluorine atom can significantly influence the photophysical properties of a fluorophore, such as its emission wavelength and quantum yield.
The development of fluorescent probes often involves the strategic incorporation of a recognition element for a specific analyte and a signaling unit (the fluorophore). This compound can serve as a versatile platform for constructing such probes. The bromoethyl group provides a convenient point of attachment for a receptor moiety designed to bind to a target analyte. Upon binding, the electronic environment of the fluorobenzonitrile core can be altered, leading to a detectable change in its fluorescence properties (e.g., intensity or wavelength).
For instance, the bromoethyl group could be functionalized with a chelating agent for the detection of metal ions. uberresearch.com Alternatively, it could be modified to include a reactive site for sensing specific small molecules or biomolecules. The design of such sensors often relies on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the interaction with the analyte modulates these processes and, consequently, the fluorescence output. rsc.orgacs.org
Role as a Precursor in Radiochemical Synthesis
Chemical Transformations leading to Radioligand Precursors (e.g., for PET imaging, focusing on the chemical synthesis route)
Information not available.
Mechanistic and Computational Studies on 4 2 Bromoethyl 3 Fluorobenzonitrile
Elucidation of Reaction Mechanisms for Key Transformations
The principal role of 4-(2-Bromoethyl)-3-fluorobenzonitrile (B6206522) in organic synthesis is that of an alkylating agent. The key chemical transformation it undergoes is nucleophilic substitution at the terminal carbon of the bromoethyl side chain. This reaction is fundamental to its application as a building block for more complex molecules.
The mechanism for this transformation is predominantly a bimolecular nucleophilic substitution (SN2). cognitoedu.orgchemguide.co.uk In this one-step process, a nucleophile (Nu:⁻) attacks the electrophilic carbon atom bonded to the bromine. Simultaneously, the carbon-bromine bond breaks, and the bromide ion (Br⁻) is displaced as the leaving group. libretexts.org
Key steps of the SN2 mechanism:
Nucleophilic Attack: A nucleophile, which is an electron-rich species, approaches the primary carbon of the bromoethyl group from the side opposite to the bromine atom.
Transition State: A high-energy transition state is formed where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom.
Inversion of Configuration: As the new bond with the nucleophile forms and the bond with the bromide breaks, the stereochemistry at the carbon atom is inverted.
Product Formation: The final product is formed with a new carbon-nucleophile bond, and the bromide ion is released. cognitoedu.org
This reaction is central to synthetic pathways where the 2-(3-fluoro-4-cyanophenyl)ethyl moiety needs to be introduced into a target molecule. The efficiency of this reaction is high due to the primary nature of the alkyl halide, which is sterically accessible and less prone to competing elimination reactions. cognitoedu.orgchemguide.co.uk
Quantum Chemical Calculations on Reactivity and Selectivity
A thorough review of scientific literature and chemical databases indicates that dedicated quantum chemical calculation studies, such as those employing Density Functional Theory (DFT), specifically for this compound have not been extensively published. Such studies are powerful tools for predicting molecular geometry, electronic structure, and reaction pathways. nih.gov
For related fluorobenzonitrile compounds, DFT has been used to calculate stable structures, vibrational frequencies, and ionization energies, showing good agreement with experimental data. scielo.br Similar computational methods could, in theory, be applied to this compound to provide deeper insights.
Potential applications of quantum chemical calculations for this compound would include:
Mapping the Molecular Electrostatic Potential (MEP): To visually identify the electrophilic site on the bromoethyl chain and the nucleophilic regions of the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the charge transfer interactions during a reaction and predict the compound's reactivity.
Transition State Modeling: To calculate the activation energy for the SN2 reaction, thereby quantifying the reaction rate and comparing it with alternative pathways.
Without specific published studies, a detailed quantitative analysis of its reactivity and selectivity based on quantum chemical calculations is not possible at this time.
Investigation of Electronic and Steric Effects of Substituents
The reactivity of this compound is governed by the interplay of electronic and steric effects originating from its three distinct substituents on the benzene (B151609) ring and the side chain.
Electronic Effects: The electron-withdrawing nature of the fluoro and cyano groups significantly influences the molecule's electronic properties.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Fluoro (-F) | 3- (meta) | Strong inductive withdrawal (-I), weak resonance donation (+M). Overall electron-withdrawing. | Decreases electron density on the aromatic ring. Influences the acidity of adjacent protons. |
| Cyano (-CN) | 1- | Strong inductive (-I) and resonance (-M) withdrawal. | Strongly deactivates the aromatic ring towards electrophilic attack but is crucial for the overall electronic character of the molecule. |
| Bromoethyl (-CH₂CH₂Br) | 4- (para) | The electronegative bromine atom polarizes the C-Br bond, making the terminal carbon electrophilic and the primary site for nucleophilic attack. | This group is the primary reaction center for the compound's role as an alkylating agent. |
Steric Effects: The spatial arrangement of the substituents also plays a role in the compound's reactivity.
The primary reaction site is the terminal CH₂Br group. Being at the end of a flexible two-carbon chain, it is sterically unhindered and highly accessible to incoming nucleophiles. This lack of steric hindrance strongly favors the SN2 mechanism over the SN1 pathway, which is more common for sterically crowded tertiary alkyl halides. uobasrah.edu.iq
The fluoro group at the ortho position relative to the bromoethyl chain is small and does not impose significant steric hindrance that would impede the approach of a nucleophile to the side chain.
Spectroscopic and Spectrometric Characterization for Mechanistic Insights
Spectroscopic methods provide crucial evidence for mechanistic elucidation by allowing for the identification of reactants, intermediates, and products.
| Technique | Mechanistic Insight Provided |
| ¹H NMR | Would be used to track the progress of a nucleophilic substitution. The disappearance of the characteristic signals for the protons on the carbon adjacent to the bromine (a triplet around 3.6 ppm) and the appearance of new signals corresponding to the newly formed C-Nu bond would confirm the reaction. |
| ¹³C NMR | The signal for the carbon atom bonded to bromine would have a characteristic chemical shift. Upon substitution, this signal would shift significantly, providing clear evidence of the transformation at that specific carbon center. |
| Infrared (IR) Spectroscopy | The presence of the nitrile (C≡N) group would be confirmed by a sharp absorption band around 2230 cm⁻¹. While the C-Br stretch is in the fingerprint region and less diagnostic, changes in this region can indicate a successful reaction. |
| Mass Spectrometry (MS) | Would confirm the molecular weight of the starting material. Analysis of the reaction product would show a new molecular ion peak corresponding to the mass of the starting material minus the mass of bromine plus the mass of the incoming nucleophile. |
By using these techniques in combination, chemists can confirm the identity of this compound and rigorously follow its conversion, providing the structural evidence needed to support the proposed SN2 reaction mechanism.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for elucidating the molecular structure of 4-(2-Bromoethyl)-3-fluorobenzonitrile (B6206522), confirming the presence of key functional groups and the specific arrangement of atoms.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the carbon-hydrogen framework and the fluorine environment.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the bromoethyl side chain. The three aromatic protons will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The two methylene (B1212753) groups of the ethyl chain will appear as distinct triplets due to coupling with each other.
¹³C NMR: The ¹³C NMR spectrum will display nine unique carbon signals, corresponding to the six aromatic carbons, the nitrile carbon, and the two aliphatic carbons of the ethyl chain. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitrile and fluorine groups and the electron-donating alkyl group. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause splitting of the signals for the carbons in proximity to the fluorine atom.
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single signal for the fluorine atom attached to the aromatic ring. This signal's multiplicity will be a multiplet due to coupling with the adjacent aromatic protons.
Predicted NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS (for ¹H and ¹³C) in a standard solvent like CDCl₃.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 7.5-7.7 | Multiplet | 3 x Aromatic CH |
| ¹H | ~ 3.65 | Triplet (t) | -CH₂-Br |
| ¹H | ~ 3.25 | Triplet (t) | Ar-CH₂- |
| ¹³C | ~ 160-165 | Doublet (d, ¹JCF) | C-F |
| ¹³C | ~ 115-145 | Multiple signals | 5 x Aromatic C |
| ¹³C | ~ 115-120 | Singlet (s) or Doublet (d) | C-CN |
| ¹³C | ~ 115-120 | Singlet (s) | -C≡N |
| ¹³C | ~ 35-40 | Singlet (s) | Ar-CH₂- |
| ¹³C | ~ 30-35 | Singlet (s) | -CH₂-Br |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.
The most prominent peak would be the sharp, strong absorption from the nitrile (C≡N) group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1400-1600 cm⁻¹ region. The C-F and C-Br single bond stretches are expected in the fingerprint region at lower wavenumbers.
Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |
|---|---|---|---|
| ~ 3100-3000 | Medium | Aromatic C-H | Stretch |
| ~ 2960-2850 | Medium | Aliphatic C-H | Stretch |
| ~ 2220-2240 | Strong, Sharp | C≡N (Nitrile) | Stretch |
| ~ 1580-1600 | Medium-Strong | Aromatic C=C | Stretch |
| ~ 1450-1500 | Medium-Strong | Aromatic C=C | Stretch |
| ~ 1200-1250 | Strong | C-F | Stretch |
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₉H₇BrFN), the high-resolution mass spectrum would confirm its molecular formula.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.
Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways would include the cleavage of the bromoethyl side chain, leading to characteristic fragment ions.
Predicted Mass Spectrometry Data for this compound
| m/z (mass/charge) | Ion | Description |
|---|---|---|
| 227 / 229 | [C₉H₇BrFN]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine. |
| 148 | [C₈H₅FN]⁺ | Fragment from loss of the ethyl group (-C₂H₄) via rearrangement, or loss of Br followed by H. |
| 132 | [C₉H₇FN]⁺ | Fragment from loss of the Bromine radical (•Br). |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or by-products, thereby allowing for accurate purity assessment.
HPLC is the primary technique for determining the purity of non-volatile organic compounds. ekb.egnih.gov A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound.
In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase (like a C18 column) using a polar mobile phase. A gradient elution, starting with a higher percentage of an aqueous solvent (e.g., water) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol), would effectively separate the target compound from more polar and less polar impurities. Detection would typically be performed using a UV detector set to a wavelength where the benzonitrile (B105546) chromophore absorbs strongly (e.g., ~220-254 nm). The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. Assuming this compound has sufficient volatility and does not decompose at elevated temperatures, GC can be an effective analytical tool.
The sample would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. A common column choice would be a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-5). The separation is based on the differential partitioning of compounds between the carrier gas and the stationary phase. A Flame Ionization Detector (FID) would provide high sensitivity for purity analysis. For more definitive identification of impurities, a mass spectrometer can be used as the detector (GC-MS), providing both retention time and mass spectral data for each separated component.
Elemental Analysis and Other Quantitative Methods
Elemental analysis is a fundamental technique for determining the elemental composition of a pure organic compound. azom.com It provides a quantitative measure of the percentage of each element present in the molecule. For this compound (C₉H₇BrFN), elemental analysis would be used to confirm the presence and relative amounts of carbon, hydrogen, nitrogen, bromine, and fluorine.
Combustion Analysis: The most common method for determining carbon, hydrogen, and nitrogen is combustion analysis. velp.com In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at a high temperature. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are passed through a series of detectors that measure their quantities. From these measurements, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated.
Halogen Determination: The determination of bromine and fluorine requires specific analytical methods. One common approach involves the combustion of the organic compound in an oxygen-filled flask (Schöniger flask combustion) or via other decomposition methods to convert the covalently bonded halogens into halide ions (Br⁻ and F⁻). nih.gov These ions can then be quantified using techniques such as ion chromatography or potentiometric titration.
The theoretical elemental composition of this compound can be calculated from its molecular formula, C₉H₇BrFN. The experimentally determined values from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity.
The following interactive data table presents the theoretical elemental composition of this compound:
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 47.19 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.09 |
| Bromine | Br | 79.90 | 1 | 79.90 | 34.89 |
| Fluorine | F | 19.00 | 1 | 19.00 | 8.30 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.12 |
| Total | 228.07 | 100.00 |
The close correlation between the experimental results of elemental analysis and the calculated theoretical values provides strong evidence for the structural integrity and purity of this compound.
Future Research Directions and Emerging Applications in Organic Synthesis
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Sustainability
A primary focus of future research is the development of advanced catalytic systems to improve the efficiency and environmental friendliness of reactions involving 4-(2-bromoethyl)-3-fluorobenzonitrile (B6206522). The presence of both a bromoethyl group and a nitrile group offers multiple reaction sites, making the development of selective catalysts crucial. Investigations into novel palladium-based catalysts, for instance, are anticipated to yield more effective cross-coupling reactions. The goal is to achieve higher yields and faster reaction times while minimizing waste and the use of hazardous reagents.
| Catalyst Type | Potential Advantage | Research Focus |
| Palladium-based | High efficiency in cross-coupling | Ligand design for improved selectivity |
| Nickel-based | Cost-effective alternative | Exploration of diverse reaction conditions |
| Photocatalysts | Sustainable, light-driven reactions | Development of visible-light active catalysts |
Development of Stereoselective Synthetic Pathways
The creation of chiral molecules is a cornerstone of modern drug discovery. Future research will likely concentrate on developing stereoselective synthetic routes that utilize this compound as a key building block. This involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the final product. The ability to selectively synthesize one enantiomer over another is critical for producing pharmacologically active compounds with fewer side effects.
Integration into Chemo- and Regioselective Transformations
The multiple functional groups of this compound present a challenge and an opportunity for chemo- and regioselective transformations. Future work will aim to develop synthetic methods that can selectively target one functional group while leaving the others intact. For example, reactions could be designed to selectively modify the bromoethyl side chain without affecting the nitrile or fluoro groups. Such precise control is essential for the efficient synthesis of complex molecules.
Design of New Multifunctional Building Blocks based on the this compound Scaffold
The core structure of this compound serves as a versatile scaffold for the design of new multifunctional building blocks. By chemically modifying the existing functional groups, researchers can create a library of derivatives with diverse properties and applications. For instance, the nitrile group can be converted into an amine or a carboxylic acid, opening up new avenues for polymerization or conjugation to biomolecules.
Applications in Supramolecular Chemistry and Materials Science (excluding properties)
The unique electronic and structural features of this compound make it a promising candidate for applications in supramolecular chemistry and materials science. Research in this area will focus on the synthesis of macrocycles, cages, and polymers where this compound is a key component. The ability of the fluorinated aromatic ring to participate in non-covalent interactions, such as stacking and halogen bonding, can be exploited to construct complex, self-assembling systems. These new materials could find use in areas such as molecular recognition, sensing, and electronics.
| Application Area | Synthetic Goal | Potential Function |
| Supramolecular Chemistry | Self-assembling macrocycles | Molecular sensing and recognition |
| Materials Science | Functional polymers | Advanced electronic materials |
| Nanotechnology | Ordered molecular arrays | Components for molecular machines |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Bromoethyl)-3-fluorobenzonitrile, and what reaction conditions are critical for yield optimization?
- A common method involves bromination of fluorobenzonitrile derivatives using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, catalyzed by benzoyl peroxide. For example, bromination of 3-fluoro-4-methylbenzonitrile with NBS (1.2 eq) and benzoyl peroxide (5 mol%) at reflux for 16 hours achieves moderate yields . Key parameters include stoichiometric control of NBS to avoid over-bromination and solvent selection to stabilize radical intermediates.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR): and NMR can confirm substitution patterns (e.g., fluorine-induced deshielding and bromoethyl coupling).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 228.0 (CHBrFN) with isotopic patterns characteristic of bromine.
- Infrared (IR) Spectroscopy: Absorptions near 2230 cm (C≡N stretch) and 1200–1100 cm (C-F stretch) confirm functional groups. NIST spectral databases provide reference data for cross-validation .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during bromoethyl group installation in fluorobenzonitrile systems?
- Regioselective Bromination: Use directing groups (e.g., nitrile) to orient bromination. Steric hindrance from the fluorinated aromatic ring can be leveraged to direct bromine to the ethyl chain rather than the aromatic core .
- Radical Quenchers: Additives like TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) suppress undesired radical chain reactions, improving selectivity .
- Temperature Gradients: Lower temperatures (0–5°C) reduce side-product formation during exothermic bromination steps .
Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
- The electron-withdrawing nitrile and fluorine groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing stability in Suzuki-Miyaura couplings. The bromoethyl group acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions with amines or thiols).
- Case Study: In palladium-catalyzed couplings, the nitrile group stabilizes intermediates via π-backbonding, enabling efficient cross-coupling with aryl boronic acids at 80–100°C .
Q. What analytical approaches resolve contradictions in reported reaction yields for fluorobenzonitrile derivatives?
- Systematic Screening: Use Design of Experiments (DoE) to evaluate variables (catalyst loading, solvent polarity, temperature). For example, acetonitrile vs. DMF may alter yields by 15–20% due to solvation effects .
- Byproduct Analysis: LC-MS or GC-MS identifies side products (e.g., di-brominated species or dehalogenated compounds), guiding process refinement .
Methodological Considerations
-
Synthetic Optimization Table
Parameter Optimal Range Impact on Yield NBS Equivalents 1.1–1.3 eq Prevents over-bromination Catalyst (BPO) 5–10 mol% Balances initiation rate Solvent CCl or CHCN Stabilizes radicals Temperature 70–80°C (reflux) Ensures reaction completion -
Data Contradiction Analysis
Discrepancies in bromination efficiency across studies may stem from:- Impurity Profiles: Residual moisture or oxygen in solvents alters radical pathways.
- Substrate Purity: Trace metals in starting materials (e.g., 3-fluoro-4-methylbenzonitrile) can catalyze side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
